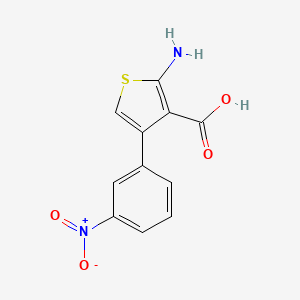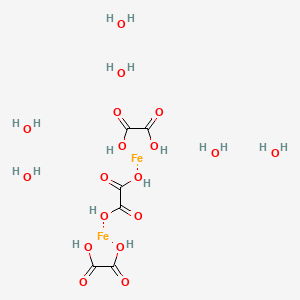
Trimethylsilyl 3,3,3-trifluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3,3,3-trifluoropropionate is a chemical compound with the molecular formula C6H11F3O2Si and a molecular weight of 200.23 g/mol . It is known for its unique properties, including a boiling point of approximately 108.4°C and a density of 1.093 g/cm³ . This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,3,3-trifluoropropionate can be synthesized through the esterification of 3,3,3-trifluoropropionic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,3,3-trifluoropropionate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 3,3,3-trifluoropropionic acid and trimethylsilanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used.
Oxidation/Reduction: Specific oxidizing or reducing agents like potassium permanganate or lithium aluminum hydride may be employed.
Major Products Formed
Hydrolysis: 3,3,3-trifluoropropionic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
Trimethylsilyl 3,3,3-trifluoropropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the modification of biomolecules to study their properties and interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethylsilyl 3,3,3-trifluoropropionate involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the substrates, enhancing their stability, reactivity, or solubility . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2,3,4,5-tetrafluorobenzoate
- Trimethylsilyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate
- Trimethylsilyl perfluoroheptanoate
- Trimethylsilyl pentafluoropropionate
Uniqueness
Trimethylsilyl 3,3,3-trifluoropropionate is unique due to its specific trifluoropropionate moiety, which imparts distinct reactivity and stability compared to other silyl esters. Its ability to introduce both silyl and fluorinated groups into substrates makes it particularly valuable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H11F3O2Si |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
trimethylsilyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H11F3O2Si/c1-12(2,3)11-5(10)4-6(7,8)9/h4H2,1-3H3 |
InChI Key |
GBEDRAKRKDOWDE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)

![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)


![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)







